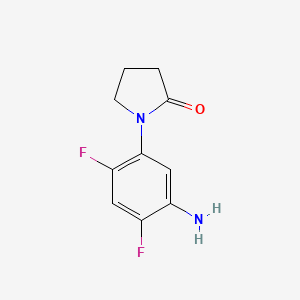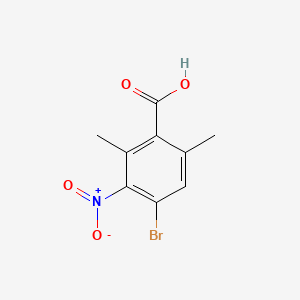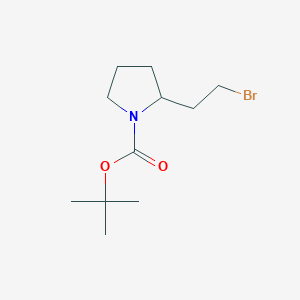
2,6-dibromo-5-methoxy-N-methylpyridin-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Dibromo-5-methoxy-N-methylpyridin-3-amine is a chemical compound that belongs to the class of pyridine derivatives. Pyridine derivatives are known for their wide range of applications in medicinal chemistry, agrochemicals, and material science. This compound is characterized by the presence of two bromine atoms, a methoxy group, and a methylated amine group attached to a pyridine ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dibromo-5-methoxy-N-methylpyridin-3-amine typically involves multiple steps, starting from commercially available pyridine derivatives. One common method involves the bromination of 5-methoxy-N-methylpyridin-3-amine using bromine or N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atoms at the 2 and 6 positions . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at low temperatures to prevent over-bromination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product is achieved through techniques such as recrystallization or column chromatography.
化学反応の分析
Types of Reactions
2,6-Dibromo-5-methoxy-N-methylpyridin-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The methoxy group can be oxidized to a carbonyl group, and the amine group can undergo reduction to form different derivatives.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl derivatives.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination reactions.
Palladium Catalysts: Employed in coupling reactions such as Suzuki-Miyaura coupling.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Major Products Formed
Biaryl Derivatives: Formed through coupling reactions.
Substituted Pyridines: Resulting from substitution reactions with various nucleophiles.
科学的研究の応用
2,6-Dibromo-5-methoxy-N-methylpyridin-3-amine has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of potential therapeutic agents targeting various diseases.
Material Science: Employed in the development of novel materials with specific electronic or optical properties.
Agrochemicals: Utilized in the synthesis of compounds with pesticidal or herbicidal activity.
作用機序
The mechanism of action of 2,6-dibromo-5-methoxy-N-methylpyridin-3-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of bromine atoms and the methoxy group can influence the compound’s binding affinity and selectivity towards its molecular targets .
類似化合物との比較
Similar Compounds
2,6-Dibromopyridine: Lacks the methoxy and methylated amine groups, making it less versatile in certain applications.
5-Bromo-2-methylpyridin-3-amine: Contains only one bromine atom and lacks the methoxy group, resulting in different reactivity and applications.
Uniqueness
2,6-Dibromo-5-methoxy-N-methylpyridin-3-amine is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of two bromine atoms allows for selective substitution reactions, while the methoxy and methylated amine groups enhance its solubility and binding properties .
特性
CAS番号 |
2866317-67-9 |
|---|---|
分子式 |
C7H8Br2N2O |
分子量 |
295.96 g/mol |
IUPAC名 |
2,6-dibromo-5-methoxy-N-methylpyridin-3-amine |
InChI |
InChI=1S/C7H8Br2N2O/c1-10-4-3-5(12-2)7(9)11-6(4)8/h3,10H,1-2H3 |
InChIキー |
JWOJJJZPLIVTCN-UHFFFAOYSA-N |
正規SMILES |
CNC1=CC(=C(N=C1Br)Br)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


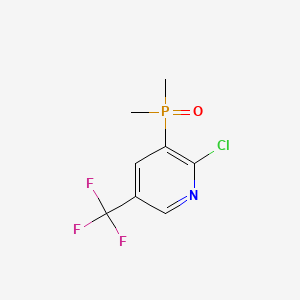
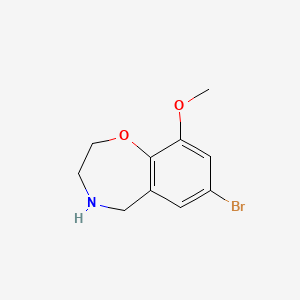

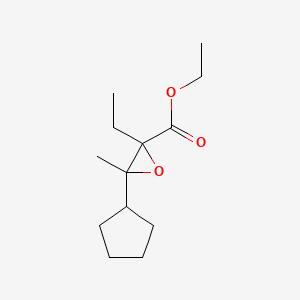
imino-lambda6-sulfanone](/img/structure/B13491372.png)
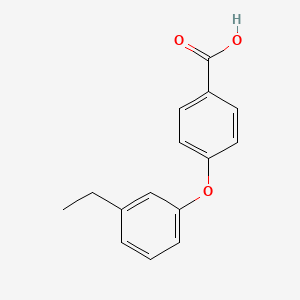

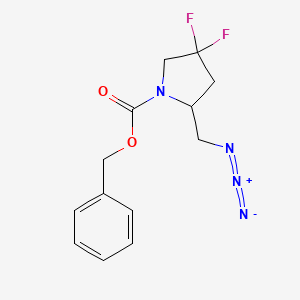
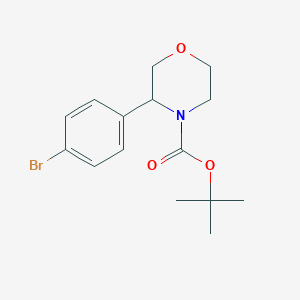
![(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-{4-[(fluorosulfonyl)oxy]phenyl}propanoic acid](/img/structure/B13491395.png)
